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molecular formula C9H10BrNO B8377521 (5-Bromo-pyridin-3-yl)-cyclopropyl-methanol

(5-Bromo-pyridin-3-yl)-cyclopropyl-methanol

Cat. No. B8377521
M. Wt: 228.09 g/mol
InChI Key: QQLHQVVMYLPLOJ-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of 3-bromo-5-pyridinecarboxaldehyde (651 mg, 3.50 mmol) in THF (20 ml) at −78° C. was added cyclopropylmagnesium bromide (0.5M in THF, 7.49 ml, 3.74 mmol). After 10 minutes, additional cyclopropylmagnesium bromide (0.5M THF, 3.0 mL, 1.5 mmol) was added. After stirring for an additional five minutes the reaction was quenched with saturated aqueous ammonium chloride. The resulting mixture was diluted with dichloromethane and water and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane, 0 to 7%) to afford (5-bromo-pyridin-3-yl)-cyclopropyl-methanol; MS (ES+) m/z 228.2 (M+H)+.
Quantity
651 mg
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
7.49 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:8]=[O:9])[CH:7]=1.[CH:10]1([Mg]Br)[CH2:12][CH2:11]1>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH:10]2[CH2:12][CH2:11]2)[OH:9])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
651 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)C=O
Name
cyclopropylmagnesium bromide
Quantity
7.49 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cyclopropylmagnesium bromide
Quantity
3 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional five minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with dichloromethane and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane, 0 to 7%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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